quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C20H13NO5 . It is a derivative of coumarin, a class of heterocyclic compounds that are widely recognized for their unique biological properties .
Molecular Structure Analysis
The molecular structure of this compound features intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecule . The dihedral angle between the coumarin and quinoline ring systems is 6.08 .Scientific Research Applications
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . They can interact with DNA and RNA in cancer cells, inhibiting their growth and proliferation .
Antioxidant Activity
Quinoline compounds have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases .
Anti-Inflammatory Activity
Quinoline-based compounds have been studied for their anti-inflammatory effects . They could potentially be used in the treatment of inflammatory diseases .
Antimalarial Activity
Quinoline is a vital nucleus in several natural products and FDA-approved drugs . Quinine, a quinoline derivative, has been used for the treatment of malaria .
Anti-SARS-CoV-2 Activity
Research has indicated that quinoline derivatives may have potential activity against SARS-CoV-2 , the virus that causes COVID-19 .
Antituberculosis Activity
Quinoline derivatives have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes the disease .
Industrial Chemistry Applications
Quinolines have various applications in synthetic organic chemistry as well as in the field of industrial chemistry . They are used as building blocks in the synthesis of complex organic molecules .
Future Directions
Mechanism of Action
Target of Action
Coumarin derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Mode of Action
For example, some coumarin derivatives have been reported to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
Coumarin derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Result of Action
Coumarin derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
quinolin-8-yl 6-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-24-14-7-8-16-13(10-14)11-15(19(22)25-16)20(23)26-17-6-2-4-12-5-3-9-21-18(12)17/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCXHZBZJQQQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate |
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